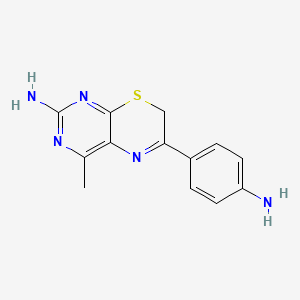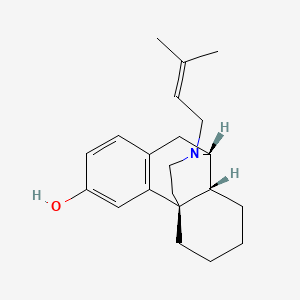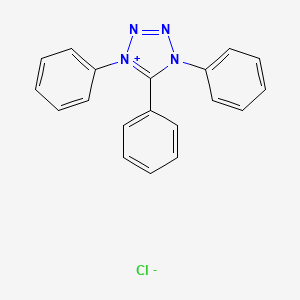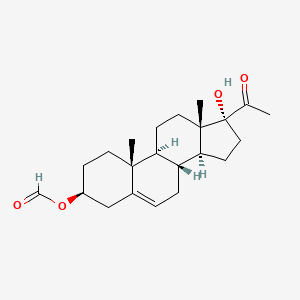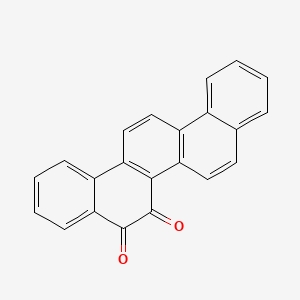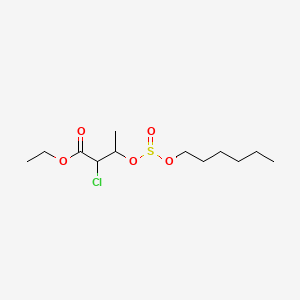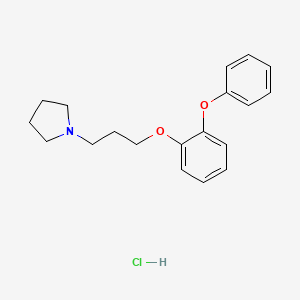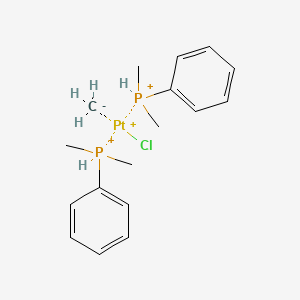
Platinum, chlorobis(dimethylphenylphosphine)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, chlorobis(dimethylphenylphosphine)methyl- is a coordination compound with the molecular formula C₁₇H₂₅ClP₂Pt. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties. It is often used in catalysis and as a precursor for other platinum-based compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, chlorobis(dimethylphenylphosphine)methyl- typically involves the reaction of platinum(II) chloride with dimethylphenylphosphine and methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Platinum, chlorobis(dimethylphenylphosphine)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidation and reduction reactions can produce platinum compounds with different oxidation states.
科学的研究の応用
Platinum, chlorobis(dimethylphenylphosphine)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its use in bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Industry: It is used in the production of fine chemicals and in materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of Platinum, chlorobis(dimethylphenylphosphine)methyl- involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with a wide range of molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in chemical reactions.
類似化合物との比較
Platinum(II) chloride: A common precursor for many platinum-based compounds.
Platinum, dichlorobis(dimethylphenylphosphine): Similar in structure but with two chlorine ligands instead of one.
Platinum, bis(dimethylphenylphosphine)methyl-: Similar but with different ligand arrangements.
Uniqueness: Platinum, chlorobis(dimethylphenylphosphine)methyl- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
特性
CAS番号 |
24833-58-7 |
|---|---|
分子式 |
C17H27ClP2Pt+2 |
分子量 |
523.9 g/mol |
IUPAC名 |
carbanide;chloroplatinum(1+);dimethyl(phenyl)phosphanium |
InChI |
InChI=1S/2C8H11P.CH3.ClH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p+1 |
InChIキー |
UFBVREKPPIAECZ-UHFFFAOYSA-O |
正規SMILES |
[CH3-].C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Pt+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
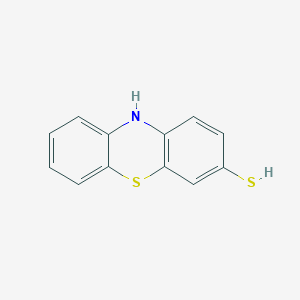

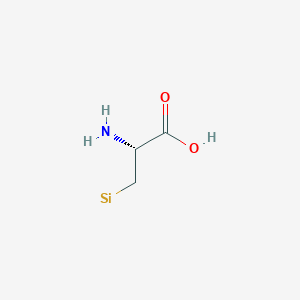
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
